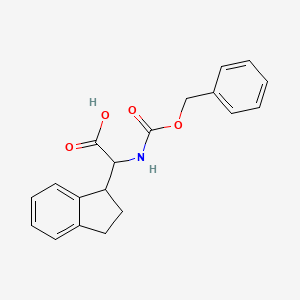

N-(1,3-苯并噻唑-2-基)-1H-咪唑-4-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzothiazoles are a class of heterocyclic aromatic compounds that contain a benzene ring fused to a thiazole ring . They are known for their pharmaceutical and biological activity and are used in a wide variety of applications .

Synthesis Analysis

The synthesis of benzothiazoles often involves the condensation of 2-aminothiophenol with aldehydes or ketones . This process can be carried out under various conditions, with different catalysts and solvents .Molecular Structure Analysis

Benzothiazoles have a bicyclic structure with a benzene ring fused to a thiazole ring . The exact structure of “N-(1,3-Benzothiazol-2-YL)-1H-imidazole-4-sulfonamide” would depend on the specific arrangement and bonding of these components.Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions, including condensation with aldehydes or ketones to form 2-substituted benzothiazoles . The specific reactions that “N-(1,3-Benzothiazol-2-YL)-1H-imidazole-4-sulfonamide” can undergo would depend on its exact structure and the conditions under which the reactions are carried out.Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1,3-Benzothiazol-2-YL)-1H-imidazole-4-sulfonamide” would depend on its exact structure. In general, benzothiazoles are stable compounds that can exist as colorless to pale yellow crystalline solids .科学研究应用

Antibacterial Agents

BT derivatives, including BTIS, have been explored for their antibacterial activity. In a recent study, novel N’- (1,3-benzothiazol-2-yl)-arylamides were synthesized and evaluated. Compounds C3, C5, C9, C13-15, and C17 showed promising activity against Staphylococcus aureus strains, with minimum inhibitory concentration (MIC) values ranging from 19.7 to 24.2 μM. Notably, compound C13, which contains a thiophene ring attached to the benzothiazole moiety via an amide linkage, exhibited maximum activity against S. aureus NCIM 5022 with an MIC of 13.0 μM .

Antifungal Properties

Benzothiazole derivatives, including BTIS, have been investigated for their antifungal potential. While specific studies on BTIS are limited, the broader class of BT compounds has demonstrated antifungal activity against various fungal pathogens .

Anticancer Research

BT derivatives have been studied for their potential as anticancer agents. Although BTIS itself lacks extensive research, other benzothiazole derivatives have shown promise in inhibiting cancer cell growth and inducing apoptosis .

Anticonvulsant Activity

The benzothiazole scaffold has been explored for its anticonvulsant properties. While BTIS’s role in this area remains unexplored, it could be a potential lead for further investigation .

Anti-Inflammatory Applications

Benzothiazoles, including BTIS, have been associated with anti-inflammatory effects. However, specific studies on BTIS’s anti-inflammatory activity are scarce .

Larvicidal and Adulticidal Effects

2-Aminobenzothiazoles, a subclass of BT derivatives, have been investigated for their larvicidal and adulticidal activities against Aedes aegypti mosquitoes. Although BTIS’s direct role in this context is not well-documented, it belongs to the same chemical family .

作用机制

安全和危害

未来方向

The future directions for research on “N-(1,3-Benzothiazol-2-YL)-1H-imidazole-4-sulfonamide” would likely depend on its specific properties and potential applications. Given the wide range of biological activities associated with benzothiazoles, it could be of interest in the fields of medicinal chemistry and drug discovery .

属性

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-1H-imidazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O2S2/c15-18(16,9-5-11-6-12-9)14-10-13-7-3-1-2-4-8(7)17-10/h1-6H,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBVMULGURZVBCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NS(=O)(=O)C3=CN=CN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-Benzothiazol-2-YL)-1H-imidazole-4-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

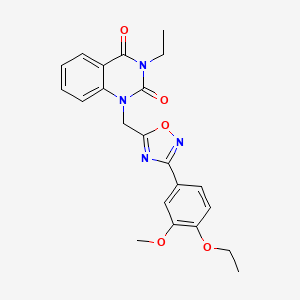

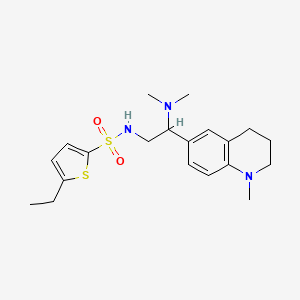

![1-[2-({3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)ethyl]piperidine-2,6-dione](/img/structure/B2521352.png)

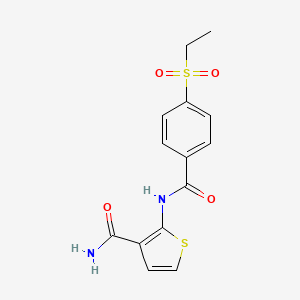

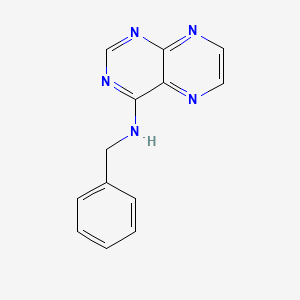

![Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinate](/img/structure/B2521360.png)

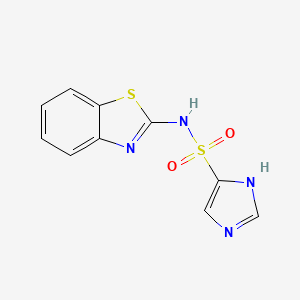

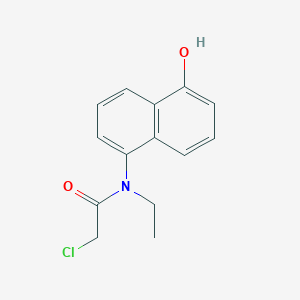

![N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2521361.png)

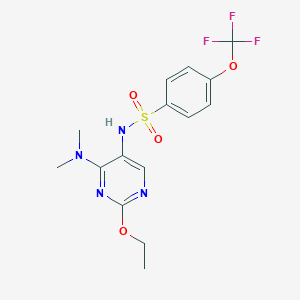

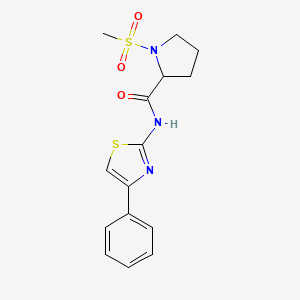

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2521363.png)

![6-Bromo-2-chloro-5-fluorobenzo[d]thiazole](/img/structure/B2521364.png)